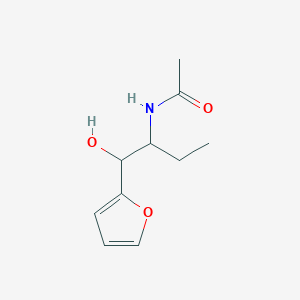
N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide typically involves the reaction of furan derivatives with appropriate acetamide precursors. One common method involves the condensation of furan-2-carbaldehyde with 2-amino-1-butanol, followed by acetylation to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-(1-(Furan-2-yl)-1-oxobutan-2-yl)acetamide.
Reduction: Formation of N-(1-(Tetrahydrofuran-2-yl)-1-hydroxybutan-2-yl)acetamide.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its pharmacological activities.
Industry: Utilized in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The hydroxyl and acetamide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Furan-2-ylmethyl)acetamide
- N-(Furan-2-yl)acetamide
- N-(1-(Tetrahydrofuran-2-yl)-1-hydroxybutan-2-yl)acetamide
Uniqueness
N-(1-(Furan-2-yl)-1-hydroxybutan-2-yl)acetamide stands out due to its unique combination of a furan ring, hydroxyl group, and acetamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63913-21-3 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
N-[1-(furan-2-yl)-1-hydroxybutan-2-yl]acetamide |
InChI |
InChI=1S/C10H15NO3/c1-3-8(11-7(2)12)10(13)9-5-4-6-14-9/h4-6,8,10,13H,3H2,1-2H3,(H,11,12) |
Clé InChI |
DRUINLNICRJJSZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C1=CC=CO1)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)
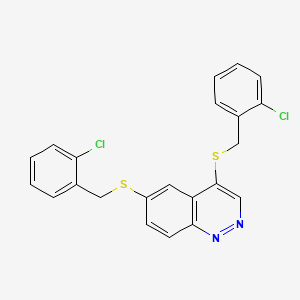


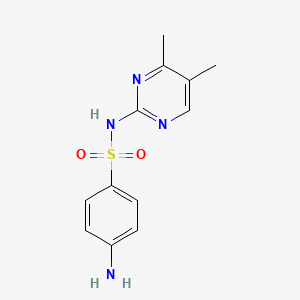

![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
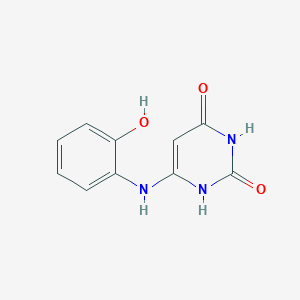
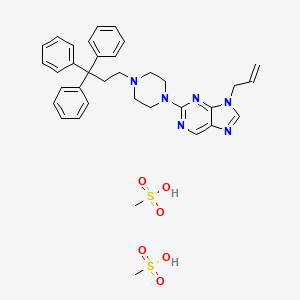
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
